molecular formula C18H21ClN2O4S B5015485 N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5015485
M. Wt: 396.9 g/mol
InChI Key: JQFSAVRZVDDZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide acts as an antagonist of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can prevent the excitotoxicity that occurs in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and synaptic plasticity. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective in various animal models of neurological and psychiatric disorders. Additionally, this compound has been shown to have a good safety profile and does not have significant side effects. However, one limitation is that the exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects.

Future Directions

There are several future directions for the research of N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of this compound and its effects on synaptic plasticity and memory formation. Additionally, further research is needed to determine the optimal dosage and administration route of this compound. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, further research is needed to determine the long-term effects of this compound and its potential for use in clinical trials.

Synthesis Methods

The synthesis of N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps. The first step involves the reaction of 2-chlorobenzoic acid with 3-methoxypropylamine to form 2-chlorobenzamide. The second step involves the reaction of 2-chlorobenzamide with phenylsulfonyl chloride to form N-(2-chlorophenyl)-N-(phenylsulfonyl)-2-chlorobenzamide. The final step involves the reaction of N-(2-chlorophenyl)-N-(phenylsulfonyl)-2-chlorobenzamide with glycine ethyl ester hydrochloride and triethylamine to form this compound.

Scientific Research Applications

N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-methoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-25-13-7-12-20-18(22)14-21(17-11-6-5-10-16(17)19)26(23,24)15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFSAVRZVDDZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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